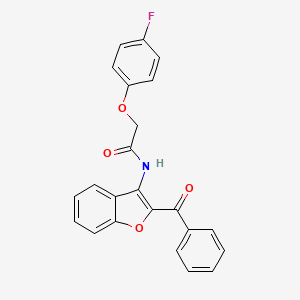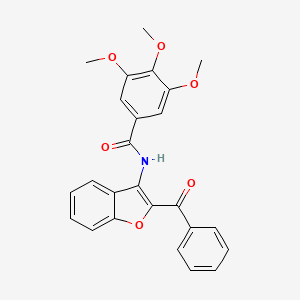![molecular formula C22H22N4O3S B11579356 N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide](/img/structure/B11579356.png)
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core and a benzenesulfonamide moiety, making it a valuable subject for study in the development of new therapeutic agents and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(dimethylamino)phenyl isocyanate: This intermediate is synthesized by reacting 4-(dimethylamino)aniline with phosgene or a phosgene substitute under controlled conditions.
Formation of the quinazolinone core: The intermediate is then reacted with anthranilic acid derivatives to form the quinazolinone core through a cyclization reaction.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions include various quinazolinone and benzenesulfonamide derivatives, each with unique chemical and biological properties .
Applications De Recherche Scientifique
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells.
Pathways Involved: By inhibiting carbonic anhydrase IX, the compound disrupts the pH balance in cancer cells, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)phenyl isocyanate: Shares the dimethylamino phenyl group but lacks the quinazolinone and benzenesulfonamide moieties.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring, each with unique properties and applications.
Uniqueness
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide is unique due to its combination of a quinazolinone core and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for targeted inhibition of specific enzymes and pathways, making it a valuable compound for therapeutic and industrial applications .
Propriétés
Formule moléculaire |
C22H22N4O3S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-25(2)17-14-12-16(13-15-17)21-23-20-11-7-6-10-19(20)22(27)26(21)24-30(28,29)18-8-4-3-5-9-18/h3-15,21,23-24H,1-2H3 |
Clé InChI |
UHPBKQBWHFEVND-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579279.png)
![(3E)-3-({5-bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11579282.png)
![6-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579291.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11579306.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579313.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B11579332.png)
![N-(2,3-dimethylphenyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11579339.png)
![5-[(3,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11579341.png)
![4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B11579348.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11579366.png)
![(3E)-3-({7-ethyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11579368.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11579375.png)

